molecular formula C23H26N2O5 B13616045 Fmoc-L-beta-Ala-Val-OH

Fmoc-L-beta-Ala-Val-OH

Cat. No.: B13616045
M. Wt: 410.5 g/mol
InChI Key: CIYBJDZZFNTZHU-UHFFFAOYSA-N
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Description

Fmoc-L-beta-Ala-Val-OH (CAS: 139928-72-6) is a dipeptide derivative consisting of β-alanine (a non-proteinogenic β-amino acid) and L-valine, with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₃H₂₆N₂O₅, with a molecular weight of 410.46 g/mol . Key properties include a density of 1.236 g/cm³, a melting point of 196–200°C, and a predicted acid dissociation constant (pKa) of 3.43 . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under acidic conditions and its compatibility with automated synthesizers. The β-alanine residue introduces conformational flexibility and resistance to enzymatic degradation compared to α-amino acid-based peptides .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

CIYBJDZZFNTZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-Ala-Val-OH typically involves the protection of the amino group of beta-alanine with a fluorenylmethyloxycarbonyl group, followed by coupling with valine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of beta-alanine are protected using fluorenylmethyloxycarbonyl chloride.

    Automated Coupling: Automated peptide synthesizers are used to couple the protected beta-alanine with valine, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-Ala-Val-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields L-beta-Ala-Val-OH.

    Coupling: Coupling with other amino acids forms longer peptide chains.

Mechanism of Action

The primary mechanism of action of Fmoc-L-beta-Ala-Val-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds .

Comparison with Similar Compounds

Fmoc-L-beta-Ala-Val-OH vs. Fmoc-Val-Ala-OH

Property This compound Fmoc-Val-Ala-OH
CAS Number 139928-72-6 150114-97-9
Amino Acid Linkage β-Ala (β-carbon) → Val (α-carbon) Val (α-carbon) → Ala (α-carbon)
Molecular Formula C₂₃H₂₆N₂O₅ C₂₃H₂₆N₂O₅
Molecular Weight 410.46 g/mol 410.46 g/mol
Key Applications SPPS, β-peptide synthesis SPPS, ADC linkers
Structural Impact Enhanced flexibility, protease resistance Standard α-peptide conformation
  • In contrast, Fmoc-Val-Ala-OH adopts conventional α-helical or β-sheet conformations, making it suitable for mimicking natural peptides .

This compound vs. Fmoc-beta-Ala-OH

Property This compound Fmoc-beta-Ala-OH
Structure Dipeptide (β-Ala + Val) Single β-amino acid derivative
Molecular Formula C₂₃H₂₆N₂O₅ C₁₉H₁₉NO₄
Molecular Weight 410.46 g/mol 325.36 g/mol
Role in Synthesis Building block for β-peptides Precursor for β-peptide chains
Purity Challenges Risk of β-Ala contamination Common impurity in Fmoc-AA raw materials
  • Synthetic Considerations: Fmoc-beta-Ala-OH is often a contaminant in Fmoc-protected α-amino acids, necessitating stringent quality control during SPPS . This compound, while synthetically valuable, requires specialized purification (e.g., RP-HPLC) to isolate β-linked dipeptides from α-linked byproducts .

Physicochemical Properties

Solubility and Stability

  • This compound : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but lower solubility in aqueous buffers due to the hydrophobic Fmoc group and valine side chain .
  • Fmoc-Val-Ala-OH : Similar solubility profile but may exhibit faster coupling kinetics in SPPS due to the α-linkage’s compatibility with standard coupling reagents (e.g., HBTU, DIC/Oxyma) .
  • Fmoc-beta-Ala-OH: Highly soluble in DMSO (250 mg/mL) and widely used as a monomer for β-peptide elongation .

Research Findings and Challenges

  • Synthetic Challenges : The incorporation of β-alanine into peptides often results in lower crude purity (e.g., 35% for β-linked Aβ1−42 analogs) compared to α-peptides (≥70% purity for α-linked sequences) .
  • Biological Performance : β-peptides like those derived from this compound show 10–20% higher protease resistance compared to α-peptides, making them promising for oral drug delivery .
  • Regulatory Gaps: Ecological data (e.g., biodegradability, bioaccumulation) for β-amino acid derivatives remain sparse, necessitating further study .

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